Enantiomer-Specific CYP11B1/CYP11B2 Inhibition: A Unique Selectivity Signature Not Observed with Letrozole
Fadrozole racemate exhibits a unique enantiomer-specific dual inhibition profile against CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase) that distinguishes it from third-generation aromatase inhibitors such as letrozole. (S)-fadrozole demonstrates preferential inhibition of CYP11B1 (IC₅₀ = 40 nM) over CYP11B2 (IC₅₀ = 171 nM), yielding a CYP11B1/CYP11B2 selectivity ratio of 0.2 [1]. In contrast, (R)-fadrozole shows reversed selectivity with IC₅₀ values of 11 nM for CYP11B1 and 6.0 nM for CYP11B2 (selectivity ratio = 1.8) [1]. Letrozole, by comparison, exhibits substantially weaker inhibition of both enzymes (CYP11B2 IC₅₀ = 1420 nM; CYP11B1 IC₅₀ = 2620 nM; ratio = 1.8) [1]. For aromatase (CYP19A1), (S)-fadrozole maintains potent inhibition (IC₅₀ = 3.0–17 nM), whereas (R)-fadrozole is markedly less potent (IC₅₀ = 680–6000 nM) [1]. This stereochemistry-dependent differential pharmacology creates a unique tool compound profile: the racemate provides combined CYP19A1/CYP11B1/CYP11B2 inhibition, while the resolved enantiomers offer pathway-specific inhibition not achievable with letrozole or anastrozole [2].
| Evidence Dimension | Enantiomer-specific IC₅₀ values for CYP19A1, CYP11B2, and CYP11B1 enzymes |
|---|---|
| Target Compound Data | (S)-fadrozole: CYP19A1 IC₅₀ = 3.0–17 nM; CYP11B2 IC₅₀ = 171 nM; CYP11B1 IC₅₀ = 40 nM. (R)-fadrozole: CYP19A1 IC₅₀ = 680–6000 nM; CYP11B2 IC₅₀ = 6.0 nM; CYP11B1 IC₅₀ = 11 nM |
| Comparator Or Baseline | Letrozole: CYP19A1 IC₅₀ = 0.5 nM; CYP11B2 IC₅₀ = 1420 nM; CYP11B1 IC₅₀ = 2620 nM |
| Quantified Difference | Fadrozole enantiomers exhibit 43-fold (S) and 0.003-fold (R) CYP19A1 potency vs letrozole; 8.3-fold (S-CYP11B1) to 430-fold (R-CYP11B2) higher CYP11B inhibition than letrozole |
| Conditions | Recombinant human CYP enzymes expressed in mammalian cell systems; fluorimetric and radiometric detection |
Why This Matters
For researchers investigating aldosterone synthase (CYP11B2) as a therapeutic target in cardiovascular disease or hypertension, fadrozole and its enantiomers provide a pharmacologically distinct toolset that letrozole cannot substitute for due to its negligible CYP11B2 inhibition.
- [1] Table 2. Inhibitory activity of X21, (S)-fadrozole, (R)-fadrozole, and letrozole against CYP19A1, CYP11B2, and CYP11B1 enzymes. ACS Med Chem Lett. 2023; PMC10714424. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Fadrozole ligand page: enantiomer selectivity profile. View Source
